3,3-Bis(bromomethyl)oxetane

Catalog No.
S662309
CAS No.
2402-83-7
M.F
C5H8Br2O
M. Wt
243.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Bis(bromomethyl)oxetane

CAS Number

2402-83-7

Product Name

3,3-Bis(bromomethyl)oxetane

IUPAC Name

3,3-bis(bromomethyl)oxetane

Molecular Formula

C5H8Br2O

Molecular Weight

243.92 g/mol

InChI

InChI=1S/C5H8Br2O/c6-1-5(2-7)3-8-4-5/h1-4H2

InChI Key

QOPMHMFIIMJWET-UHFFFAOYSA-N

SMILES

C1C(CO1)(CBr)CBr

Canonical SMILES

C1C(CO1)(CBr)CBr

3,3-Bis(bromomethyl)oxetane is an organic compound with the molecular formula C5H8Br2OC_5H_8Br_2O and a molecular weight of approximately 243.92 g/mol. This compound features a four-membered oxetane ring with two bromomethyl substituents at the 3-position. Its structure contributes to its unique chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .

  • Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as azide ions, leading to the formation of azidomethyl-substituted oxetanes.
  • Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, which are valuable for synthesizing other compounds.
  • Oxidation and Reduction Reactions: Although less commonly reported, this compound can also engage in oxidation and reduction processes.

Common reagents used in these reactions include hydrobromic acid, acetic acid, sulfuric acid, and phase-transfer catalysts like tetrabutylammonium bromide.

The biological activity of 3,3-Bis(bromomethyl)oxetane and its derivatives has garnered interest in medicinal chemistry. The compound has been explored for its potential effects on cellular processes, influencing cell signaling pathways and gene expression. It may modulate the activity of signaling proteins and affect metabolic pathways, suggesting a role in drug development .

Several synthesis methods exist for 3,3-Bis(bromomethyl)oxetane:

  • Bromination of Pentaerythritol: A common synthetic route involves brominating pentaerythritol using a mixture of hydrobromic acid, acetic acid, and sulfuric acid, followed by cyclization with a phase-transfer catalyst like tetrabutylammonium bromide.
  • Tribromoneopentyl Alcohol Route: Another method involves the reaction of tribromoneopentyl alcohol under basic conditions (using sodium hydroxide), which can be performed either homogeneously or via a phase-transfer process .

3,3-Bis(bromomethyl)oxetane serves multiple applications:

  • Organic Synthesis: It acts as a building block for synthesizing various organic compounds, including tetrahydrofuran derivatives.
  • Polymer Chemistry: The compound is utilized in producing specialty chemicals and materials with specific properties .
  • Medicinal Chemistry: Its derivatives are being investigated for potential therapeutic applications.

Studies on the interactions of 3,3-Bis(bromomethyl)oxetane with biomolecules indicate that it can form covalent bonds with enzymes and proteins. This reactivity is crucial for developing new pharmaceuticals that target specific biological pathways. The compound's ability to modulate cellular processes makes it a candidate for further research in drug design and development .

Similar Compounds

Compound NameStructural FeaturesSimilarity
3,3-Bis(chloromethyl)oxetaneChlorine atoms instead of bromine0.95
3-Bromomethyl-3-methyloxetaneContains a methyl group0.95
2,2-Bis(bromomethyl)-1,3-propanediolDifferent ring structure0.90
3-(Bromomethyl)tetrahydrofuranRelated structure0.71
4-(Bromomethyl)tetrahydropyranAnother cyclic compound0.60

Uniqueness

The uniqueness of 3,3-Bis(bromomethyl)oxetane lies in its specific reactivity attributed to the presence of bromine atoms and the oxetane ring structure. This combination allows it to participate in diverse

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (92.68%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2402-83-7

Wikipedia

3,3-Bis(bromomethyl)oxetane

General Manufacturing Information

Oxetane, 3,3-bis(bromomethyl)-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types